Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-
Overview
Description
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- typically involves the reaction of cyclohexanamine with 4-(cyclopropylmethyl)-1-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high efficiency and consistency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve the desired transformation of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while reduction reactions may produce cyclohexanol derivatives. Substitution reactions can introduce various functional groups into the compound, leading to the formation of a wide range of derivatives.
Scientific Research Applications
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- can be compared with other similar compounds, such as other piperazine derivatives. These compounds share a similar chemical structure but may differ in their specific functional groups and properties.
List of Similar Compounds:- Cyclohexanamine, N-(cyclopropylmethyl)-4-methyl-
- Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, (Hydrochloride) (1:3), trans-
- Cyclohexanamine, 4-[4-(cyclopropylmethyl)-1-piperazinyl]-, (Hydrochloride) , trans- (876371-19-6)
These compounds share similarities in their chemical structure but may exhibit different properties and applications .
Properties
IUPAC Name |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3.ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;/h12-14H,1-11,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKNUSAHWIELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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